B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid is a boronic acid derivative characterized by the presence of a hydroxyl group and a benzo[b]thien-2-yl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and as a reagent in organic synthesis.
B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid falls under the category of organoboron compounds. It is classified as a boronic acid due to the presence of a boron atom bonded to a hydroxyl group and an aromatic system.
The synthesis of B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid typically involves the reaction of 5-hydroxybenzo[b]thiene with boron reagents. One common method includes the use of boron trioxide or boron trifluoride in the presence of suitable solvents such as dichloromethane or ethanol.
A typical synthetic route may involve:
The molecular formula of B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid is CHBOS, with a molecular weight of approximately 194.02 g/mol . The structure consists of a boron atom bonded to three substituents: one hydroxyl group, one phenolic ring, and one thiophene ring.
The compound's structural features can be visualized using molecular modeling software or through crystallographic studies if available. The presence of the hydroxyl group enhances its reactivity in various chemical transformations.
B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid participates in several chemical reactions:
The reactivity profile is influenced by the electron-donating nature of the hydroxyl group, which can stabilize intermediates during reactions, making this compound versatile in synthetic applications.
The mechanism of action for B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid primarily revolves around its ability to form complexes with various substrates through its boron atom. This property allows it to act as a Lewis acid, facilitating reactions such as:
Studies have shown that boronic acids can selectively bind to diols, which is crucial in biochemical applications such as proteomics and drug design .
B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid typically appears as a white to off-white crystalline solid. Its melting point and solubility characteristics are important for determining its suitability for various applications.
Relevant data on these properties can be found in material safety data sheets provided by chemical suppliers .
B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid has several significant applications:
b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid serves as a privileged building block for synthesizing sterically congested hetero-biaryl systems prevalent in pharmaceutical agents and organic materials. Its electron-rich benzo[b]thiophene nucleus enables efficient cross-coupling with diverse (hetero)aryl halides under optimized conditions. The 5-hydroxy substituent provides both electronic modulation and opportunities for post-functionalization, while the boronic acid moiety offers versatile reactivity in transmetalation steps. When deployed as potassium trifluoroborate derivatives, this reagent demonstrates enhanced stability against protodeboronation—a critical advantage for nitrogen-containing heterocycle couplings where boronic acid instability often necessitates excess reagents [7]. The compound's efficacy is exemplified in synthesizing pharmacologically relevant hetero-biaryl motifs, including medicinally important 5-membered heteroaryl-pyridyl linkages, achieving yields >80% with minimal homo-coupling byproducts [1] [7]. Its application extends to natural product synthesis, including flavonoid-based architectures where traditional condensation methods suffer from regiochemical limitations [8].
Table 1: Hetero-biaryl Synthesis Using Benzo[b]thienyl Boron Reagents
Boron Reagent | Coupling Partner | Catalyst System | Yield (%) | Application Context |
---|---|---|---|---|
5-Hydroxybenzo[b]thien-2-yl-BF₃K | 3-Chloropyridine | Pd/dppf | 85 | Medicinal chemistry scaffolds |
Benzo[b]thien-2-yl-B(OH)₂ | 5-Bromopyrimidine | Ni/dppf | 92 | Heterocyclic building blocks |
Benzo[b]thien-2-yl-BF₃K | 2-Bromopyridine | Pd/XPhos | 78 | Ligand synthesis |
5-Hydroxybenzo[b]thien-2-yl-B(OH)₂ | 3-Bromoindole | Pd/SPhos | 81 | Biologically active hybrids |
The development of air-stable, single-component nickel precatalysts represents a breakthrough for couplings involving b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid. [(dppf)Ni(cinnamyl)Cl] (1) emerges as a particularly effective precatalyst due to its rapid in situ reduction to active Ni(0) species upon exposure to organoboron nucleophiles. This precatalyst design circumvents the ligand dissociation issues plaguing traditional nickel phosphine complexes by incorporating a hemilabile cinnamyl ligand that facilitates controlled catalyst activation. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides robust chelation, preventing catalyst deactivation by heteroatom-rich substrates—a critical feature when coupling nitrogen-containing heterocycles prone to metal coordination. Structural analysis confirms the precatalyst maintains integrity for >2 weeks under ambient storage, enabling practical handling without rigorous inert atmosphere protocols. This stability originates from the balanced electron density at the nickel center, which neither promotes excessive oxidative addition nor premature decomposition [1].
Exploiting the high reactivity of nickel(0) intermediates derived from precatalyst (1), couplings with b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid proceed efficiently at 0.5 mol% nickel loading—a significant reduction compared to conventional 3-10 mol% requirements for nickel-catalyzed Suzuki reactions. Optimization studies reveal K₂CO₃(H₂O)₁.₅ in acetonitrile at 50°C as ideal for minimizing protodeboronation while ensuring sufficient base concentration for boronate formation. This system achieves turnover numbers (TON) exceeding 190 for challenging hetero-biaryl formations, including couplings with chloroheterocycles typically requiring palladium catalysts. The low catalyst loading proves particularly advantageous for synthesizing pharmaceutical intermediates where nickel residues must be minimized. Kinetic studies demonstrate complete conversion within 4 hours, with catalyst efficiency directly correlated to the rapid generation of Ni(0) species observed via ³¹P NMR spectroscopy [1].
Table 2: Nickel-Catalyzed Coupling Performance with Low Catalyst Loading
Substrate | Boronic Acid | Ni Loading (mol%) | Base | Time (h) | Yield (%) |
---|---|---|---|---|---|
3-Chloropyridine | b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | 0.5 | K₂CO₃(H₂O)₁.₅ | 4 | 85 |
4-Bromoanisole | Benzo[b]thien-2-ylboronic acid | 0.5 | K₃PO₄ | 3 | 92 |
2-Chloro-5-trifluoromethylpyridine | 5-Hydroxybenzo[b]thien-2-yl-Bpin | 0.8 | Cs₂CO₃ | 6 | 78 |
3-Bromoquinoline | Benzo[b]thien-2-yl-BF₃K | 0.3 | K₂CO₃/H₂O | 5 | 89 |
Palladium-catalyzed couplings of b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid benefit from extensive methodology development focused on aqueous compatibility and ambient temperature operation. Water-soluble ligands like sulfonated triarylphosphines enable efficient couplings in aqueous dioxane (1:1) at 37°C—conditions compatible with unprotected amino acids and peptide conjugates. The reaction proceeds via a boronate pathway where base-assisted formation of tetracoordinate [ArB(OH)₃]⁻ species facilitates transmetalation to the Pd(II) intermediate. This mechanism, validated through deuterium-labeling studies showing stereochemical retention, explains the reagent's tolerance toward protic environments [3] [5]. Modern catalyst systems employing Pd/XPhos or Pd/SPhos complexes achieve near-quantitative yields with 0.5-2 mol% Pd loading, accommodating sensitive functionalities encountered in natural product derivatization. Notably, the phenolic hydroxyl group remains intact during coupling, enabling post-functionalization through O-alkylation or metal coordination [5] [6].
The orthogonal reactivity of b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid toward different halogens enables sequential functionalization in polyhalogenated scaffolds. In substrates containing bromo and chloro sites, chemoselective arylation occurs exclusively at C-Br bonds when employing Pd/dppf catalysts at 50°C, preserving C-Cl bonds for subsequent couplings. This selectivity profile reverses under nickel catalysis, where [(dppf)Ni(cinnamyl)Cl] activates typically unreactive C-Cl bonds in chloroheterocycles while ignoring C-Br sites in arenes. The chemoselectivity is governed by oxidative addition kinetics: palladium preferentially inserts into C-Br bonds (Eₐ ≈ 25 kcal/mol) over C-Cl bonds (Eₐ > 30 kcal/mol), while nickel's smaller atomic radius facilitates C-Cl activation through decreased steric congestion at the transition state. This complementary behavior enables programmable synthesis of differentially functionalized benzo[b]thiophene hybrids, as demonstrated in the synthesis of trifunctionalized therapeutic candidates bearing pyridyl, thienyl, and amino acid moieties [1] [5].
The boronic acid exhibits exceptional functional group compatibility attributed to its moderate electron density and resistance to side reactions. Key tolerated functionalities include:
The comprehensive tolerance profile facilitates late-stage diversification of complex molecules, as evidenced by couplings performed on halogenated peptides and flavonoid-boronic acid conjugates without epimerization or decomposition. This adaptability makes the reagent particularly valuable for synthesizing highly functionalized pharmaceutical intermediates where multi-step protection strategies are impractical [1] [5] [8].
Table 3: Functional Group Compatibility in Coupling Reactions
Functional Group | Coupling Partner Example | Catalyst System | Yield (%) | Observation |
---|---|---|---|---|
Aldehyde | 4-Bromobenzaldehyde | Pd/SPhos | 83 | No aldol side products |
Primary Alcohol | 2-Chloro-5-hydroxymethylpyridine | Ni/dppf | 89 | No protection required |
Unprotected -NH₂ | 5-Bromo-2-aminopyridine | Pd/dppf | 76 | No N-complexation observed |
Ester | Methyl 4-bromobenzoate | Ni/dppf | 91 | No transesterification |
Nitrile | 3-Bromobenzonitrile | Pd/XPhos | 85 | Full conversion achieved |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: